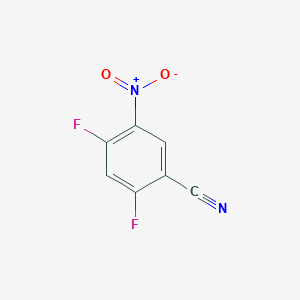

2,4-Difluoro-5-nitrobenzonitrile

Description

Contextualization within Fluorinated Aromatic Chemistry

Fluorinated aromatic compounds are a cornerstone of modern chemistry, primarily due to the unique properties imparted by the fluorine atom. The high electronegativity and small size of fluorine can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. 2,4-Difluoro-5-nitrobenzonitrile is a prime example of a polyfunctional aromatic compound where the strategic placement of two fluorine atoms influences its reactivity. bldpharm.com These fluorine atoms, along with the electron-withdrawing nitro and nitrile groups, create a unique electronic environment on the benzene (B151609) ring, making it susceptible to various chemical transformations. The study of such molecules is crucial for understanding structure-activity relationships and for the rational design of new compounds with desired properties.

The table below outlines the key properties of this compound.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C7H2F2N2O2 | chemscene.com |

| Molecular Weight | 184.1 g/mol | chemscene.comcrysdotllc.com |

| Boiling Point | 271.5°C at 760 mmHg | crysdotllc.com |

| Purity | 98% | crysdotllc.com |

| Storage | Room Temperature | crysdotllc.com |

Significance in Contemporary Organic Synthesis and Medicinal Chemistry

The trifunctional nature of this compound makes it a highly valuable scaffold in organic synthesis. Each of its functional groups—fluorine, nitrile, and nitro—exhibits different reactivities, which allows for selective chemical modifications without the need for protecting groups. This versatility is particularly advantageous in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and macromolecules. ossila.com For instance, it serves as a key intermediate in the production of various heterocyclic compounds. Pyrroloquinoline and quinoline (B57606) derivatives, as well as anti-tumor benzothiophene (B83047) derivatives, have been successfully synthesized from this compound. ossila.com

In medicinal chemistry, the introduction of fluorine atoms is a well-established strategy to enhance the biological activity of drug candidates. Fluorine can improve metabolic stability and lipophilicity, leading to more effective drug action. this compound's potential as a lead compound for drug development is being explored due to its unique chemical structure. It has been investigated for its potential antimicrobial and anticancer properties, with studies showing dose-dependent cytotoxicity and the induction of apoptosis in various cancer cell lines. The compound has also been found to have an affinity for the central nervous system, inhibiting the reuptake of monoamines like dopamine (B1211576) and serotonin. biosynth.com

Overview of Research Trajectories and Key Challenges

Current research on this compound is focused on expanding its applications in the synthesis of novel bioactive molecules and materials. Researchers are exploring new synthetic routes to create a wider range of derivatives with tailored properties. A significant area of investigation is its use in the development of new anticancer agents and antimicrobials. nih.gov Studies have demonstrated its ability to inhibit bacterial growth, particularly against Gram-positive bacteria. nih.gov

Despite its potential, there are challenges associated with the use of this compound. The synthesis of this and other fluorinated compounds can be complex and require specific reaction conditions. One of the key challenges is achieving selective substitution of the fluorine atoms, which can be influenced by the reaction conditions and the nature of the nucleophile. rsc.org For example, attempted cyanation of a related diazonium salt resulted in the selective nucleophilic substitution of a fluorine group by a hydroxide (B78521) instead of the desired nitrile group. rsc.org Furthermore, understanding the precise mechanism of action of its derivatives in biological systems requires further investigation to optimize their therapeutic potential. biosynth.com

Structure

3D Structure

Propriétés

IUPAC Name |

2,4-difluoro-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F2N2O2/c8-5-2-6(9)7(11(12)13)1-4(5)3-10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREZSSGRNNMUKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473731 | |

| Record name | 2,4-Difluoro-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67152-20-9 | |

| Record name | 2,4-Difluoro-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes and Reaction Pathways

Traditional synthesis of 2,4-Difluoro-5-nitrobenzonitrile relies on well-understood reactions that are scalable for industrial production. These methods primarily involve nucleophilic aromatic substitution and dedicated cyanation reactions.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class for the synthesis of substituted aromatic compounds. nih.gov In the context of producing fluoronitroaromatics, the strong electron-withdrawing nature of the nitro group and the fluorine atoms activates the aromatic ring towards attack by nucleophiles. The fluorine atoms act as excellent leaving groups, facilitating the substitution.

In a typical SNAr reaction, a di- or tri-halogenated nitrobenzene (B124822) is treated with a nucleophile. nih.gov For instance, the reaction of 2,4-difluoronitrobenzene (B147775) with a nucleophile like morpholine (B109124) proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing a fluorine, leading to the formation of a Meisenheimer complex, which then expels the fluoride (B91410) ion to yield the substituted product. ichrom.com The reaction is often conducted in the presence of a base, such as triethylamine (B128534), to neutralize the hydrofluoric acid generated as a byproduct. ichrom.com The regioselectivity of these substitutions, determining which halogen is replaced, can be influenced by the solvent and reaction conditions. nih.gov

| Starting Material | Nucleophile | Key Conditions | Product Type | Reference |

| 2,4-Difluoronitrobenzene | Morpholine | Ethanol, Triethylamine, 60-120 °C | Mono- or di-substituted aminonitrobenzene | ichrom.com |

| 4,5-Difluoro-1,2-dinitrobenzene | Catechol | Na2CO3, EtOH, 75 °C | Cyclic benzodioxin derivative | nih.gov |

| 2,4-Dihalogenated aromatics | Various | Nonpolar solvents for ortho-selectivity | Selectively substituted products | nih.gov |

| 4-Fluorobenzaldehyde | 4-Methoxyphenol | K2CO3, DMSO, 140 °C | 4-Aryloxybenzaldehyde | walisongo.ac.id |

This table illustrates the versatility of SNAr reactions on activated fluoroaromatic systems.

Cyanation Reactions in Aromatic Systems

The introduction of a nitrile (–CN) group onto an aromatic ring is a critical step in the synthesis of benzonitriles. Several methods exist for this transformation.

One classic approach is the Sandmeyer reaction. This process involves the diazotization of an aromatic amine, such as 2-fluoro-4-nitroaniline, using a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid to form a diazonium salt. google.comgoogle.com This intermediate is then treated with a copper(I) cyanide salt, which facilitates the replacement of the diazonium group with a nitrile group.

More contemporary methods include palladium-catalyzed cyanation of aryl halides or triflates, which can often be performed under milder conditions than traditional methods. scielo.br Another approach involves the direct cyanation of an aryl halide, such as 2,4-difluorobromobenzene, using a cyanide source like sodium cyanide in the presence of a catalyst system. One such system employs a combination of cuprous iodide, potassium iodide, and N,N'-dimethylethylenediamine in an alkylbenzene solvent. google.com

| Reaction Type | Starting Material | Key Reagents | Advantage | Reference |

| Sandmeyer Reaction | 2-Fluoro-4-nitroaniline | NaNO2, HCl; CuCN | Well-established, uses amine precursor | google.com |

| Copper-Catalyzed Cyanation | 2,4-Difluorobromobenzene | NaCN, CuI, KI, N,N'-dimethylethylenediamine | Milder conditions, direct replacement of bromine | google.com |

| Palladium-Catalyzed Cyanation | Aryl Halides/Triflates | Cyanide source, Palladium catalyst | Lower temperatures, high functional group tolerance | scielo.br |

This table summarizes key cyanation strategies for the synthesis of aromatic nitriles.

Role of Specific Reagents and Catalysts in Synthesis

The choice of reagents and catalysts is paramount for the success of the synthesis, dictating reaction efficiency, selectivity, and conditions.

Bases: In SNAr reactions where HF is a byproduct, bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are essential. ichrom.comwalisongo.ac.id They act as scavengers for the acid, preventing it from causing unwanted side reactions and driving the reaction to completion.

Copper Catalysts: Copper(I) salts, particularly copper(I) cyanide (CuCN), are the cornerstone of the Sandmeyer reaction for converting diazonium salts to nitriles. In other cyanation methods, cuprous iodide (CuI) is used as a catalyst to facilitate the displacement of a halogen with a cyanide group. google.com

Palladium Catalysts: Modern cross-coupling reactions often employ palladium catalysts. These catalysts are highly efficient for forming carbon-carbon and carbon-nitrogen bonds, including the introduction of a nitrile group onto an aromatic ring from an aryl halide. scielo.br

Phase Transfer Catalysts: In some fluorination reactions to prepare precursors, phase transfer catalysts can be utilized to facilitate the reaction between reagents in different phases (e.g., a solid-liquid interface). google.com

Ligands: In catalyzed reactions, ligands play a crucial role. For example, N,N'-dimethylethylenediamine is used as a ligand in copper-catalyzed cyanation, likely to stabilize the copper catalyst and enhance its reactivity. google.com

| Reagent/Catalyst | Reaction Type | Function | Reference |

| Triethylamine (Et₃N) | SNAr | Neutralizes HF byproduct | ichrom.com |

| Potassium Carbonate (K₂CO₃) | SNAr | Neutralizes HF byproduct | walisongo.ac.id |

| Copper(I) Cyanide (CuCN) | Sandmeyer Cyanation | Source of cyanide and catalyst | |

| Cuprous Iodide (CuI) / Ligand | Direct Cyanation | Catalyst for C-CN bond formation | google.com |

| Palladium Catalyst | Cross-Coupling Cyanation | Catalyst for C-CN bond formation | scielo.br |

This table highlights the specific functions of key reagents and catalysts.

Advanced Synthetic Strategies and Innovations

To address the economic and environmental challenges of traditional chemical synthesis, research has focused on developing more advanced and sustainable methods. These include green chemistry approaches and strategies for achieving high selectivity.

Green Chemistry Approaches in this compound Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov Applying these principles to the synthesis of this compound could involve several innovations.

One key area is the replacement of hazardous solvents. Many traditional syntheses use polar aprotic solvents like dimethylformamide (DMF). nih.gov Green alternatives include using more benign solvents like toluene (B28343), or even water where possible. google.comnih.gov Another approach is the development of heterogeneously catalyzed gas-phase reactions, such as the ammoxidation of a toluene derivative to a benzonitrile (B105546), which can reduce solvent waste and allow for easier catalyst recovery. rsc.org The use of biodegradable solvents derived from renewable resources, such as glycerol, is also an area of active research. nih.gov

| Green Chemistry Principle | Potential Application in Synthesis | Benefit | Reference |

| Safer Solvents | Replacing DMF with toluene or water. | Reduced toxicity and environmental impact. | nih.govgoogle.comnih.gov |

| Catalysis | Using recyclable heterogeneous catalysts. | Minimized waste, easier product purification. | rsc.org |

| Atom Economy | Designing routes that maximize the incorporation of starting materials into the final product. | Less waste, more efficient use of resources. | nih.gov |

| Energy Efficiency | Developing reactions that proceed at lower temperatures and pressures. | Reduced energy consumption and cost. | scielo.br |

This table outlines potential green chemistry improvements for the synthesis of this compound.

Chemo- and Regioselective Synthesis

For a molecule with multiple reactive sites, such as a trifluoro-nitrobenzene precursor, achieving chemo- and regioselectivity is critical. This means controlling which functional group reacts (chemoselectivity) and at which position (regioselectivity).

In the synthesis of this compound, a key challenge is the selective substitution of a specific fluorine atom on a polyfluorinated ring. The regioselectivity of SNAr reactions is highly dependent on reaction conditions. For example, in the SNAr reactions of 2,4-difluoronitrobenzene, the use of nonpolar solvents can significantly favor substitution at the ortho position (relative to the nitro group). nih.gov The electronic environment of each potential reaction site, influenced by the combined effects of the nitro and other fluoro substituents, dictates its reactivity. An attempted cyanation of a diazonium salt derived from 2,4-difluoro-6-nitroaniline (B1293778) showed a highly selective nucleophilic substitution of the fluoride at the 2-position by hydroxide (B78521), demonstrating the fine balance of electronic effects that control regiochemistry. rsc.org By carefully selecting the nucleophile, solvent, temperature, and catalyst, chemists can direct the reaction to the desired position, ensuring the formation of the correct isomer.

| Factor | Influence on Selectivity | Example | Reference |

| Solvent | Can favor substitution at a specific position. | Nonpolar solvents enhance ortho-selectivity in SNAr of 2,4-difluoronitrobenzene. | nih.gov |

| Leaving Group | Different halogens have different reactivities. | Bromine can be selectively replaced over fluorine in cyanation reactions. | google.com |

| Electronic Effects | Activating/deactivating groups direct the nucleophilic attack. | In 2,4-difluoro-6-nitroaniline, the C2-fluoride is selectively replaced. | rsc.org |

| Nucleophile | The nature of the attacking species can influence the reaction site. | Different substitution products are possible from the same starting material with different nucleophiles. | ichrom.com |

This table summarizes factors that are critical for controlling the chemo- and regioselectivity of the synthesis.

Reaction Mechanism Elucidation

The primary mechanism governing the synthetic transformations of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This process is fundamental to the functionalization of the aromatic ring and has been the subject of extensive study.

The SNAr mechanism for this compound typically proceeds through a two-step addition-elimination pathway. In the initial, and often rate-determining, step, a nucleophile attacks one of the carbon atoms bearing a fluorine atom. This attack is facilitated by the strong electron-withdrawing effects of the nitro and cyano groups, which delocalize the incoming negative charge and stabilize the intermediate. youtube.com

In the second step of the mechanism, the aromaticity of the ring is restored through the expulsion of a leaving group. In the case of this compound, the leaving group is typically a fluoride ion. The C-F bond is strong, but the high stability of the fluoride ion as a leaving group and the thermodynamic driving force to regain aromaticity facilitate this elimination step.

Recent research has also explored the possibility of concerted SNAr mechanisms, where bond formation and bond cleavage occur in a single transition state, particularly with highly reactive nucleophiles and substrates. However, for many SNAr reactions involving substrates like this compound, the stepwise mechanism via a Meisenheimer intermediate is the more commonly accepted model. Computational studies using Density Functional Theory (DFT) have been instrumental in modeling these reaction pathways, including the identification of transition states and the calculation of activation energies. researchgate.net

The reactivity and regioselectivity of SNAr reactions on this compound are profoundly influenced by the electronic and steric effects of its substituents.

The two fluorine atoms at positions C2 and C4 serve as the leaving groups. The relative reactivity of these two positions is a key aspect of the molecule's chemistry. Generally, the fluorine atom at the C4 position is more activated towards nucleophilic attack. This is because the negative charge in the Meisenheimer intermediate formed upon attack at C4 can be delocalized onto the highly electronegative oxygen atoms of the adjacent nitro group through resonance. This provides significant stabilization to the intermediate and the corresponding transition state, lowering the activation energy for substitution at this position.

Attack at the C2 position is also possible, but the resulting Meisenheimer intermediate is generally less stabilized. While the nitro group is meta to this position and can exert an inductive withdrawing effect, it cannot participate in resonance stabilization of the negative charge to the same extent as for the para position.

The interplay of these substituent effects dictates the regioselectivity of the reaction. In most cases, nucleophilic substitution will preferentially occur at the C4 position. However, the nature of the nucleophile and the reaction conditions can sometimes influence this selectivity.

Interactive Table: Regioselectivity in SNAr Reactions of Substituted Nitroarenes

| Nucleophile | Substrate | Major Product | Minor Product | Reference |

| Piperidine (B6355638) | 2,4-Dinitrochlorobenzene | 4-Piperidino-1,3-dinitrobenzene | 2-Piperidino-1,3-dinitrobenzene | General textbook knowledge |

| Methoxide (B1231860) | 4-Nitrobenzonitrile (B1214597) | 4-Methoxybenzonitrile | - | wuxiapptec.com |

| Amines | 2,4-Dichloropyrimidines | C-4 substitution | C-2 substitution | General observation |

This table illustrates general trends in regioselectivity for related compounds, as specific data for this compound was not found in the search results.

The rates of SNAr reactions involving this compound are governed by several kinetic and thermodynamic factors.

Kinetics: The rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex. The activation energy for this step is influenced by:

Nucleophilicity: Stronger nucleophiles will generally react faster.

Solvent: Polar aprotic solvents are often used to solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Leaving Group: While C-F bond cleavage occurs after the rate-determining step, the high electronegativity of fluorine contributes to the activation of the carbon atom towards attack.

Activation by Substituents: The strong activation provided by the nitro and cyano groups is the primary reason for the high reactivity of this substrate.

Computational studies on related compounds, such as 4-nitrobenzonitrile, have estimated activation energies for nucleophilic attack. For instance, the nucleophilic addition of methoxide to the C4 position of 4-nitrobenzonitrile has a calculated low energy barrier, suggesting a facile reaction. wuxiapptec.com Similar low barriers would be expected for the more activated this compound.

The stability of the Meisenheimer intermediate is a key thermodynamic factor influencing the reaction pathway. The more stable the intermediate, the lower the activation energy for its formation. As discussed, the intermediate formed by attack at the C4 position is thermodynamically more stable due to superior resonance stabilization by the nitro group.

Interactive Table: Calculated Activation Energies for Related SNAr Reactions

| Reactant 1 | Reactant 2 | Position of Attack | Calculated Activation Energy (kcal/mol) | Reference |

| 4-Nitrobenzonitrile | Methoxide | C4 | ~2.59 | wuxiapptec.com |

| 4-Nitrobenzonitrile | Methoxide | Imidate C1 | ~3.26 | wuxibiology.com |

| Intermediate 6 | Methoxide | - | ~5.59 | wuxibiology.com |

This table presents calculated activation energies for reactions of a related compound, 4-nitrobenzonitrile, to illustrate the magnitude of these energy barriers. Specific experimental or computational kinetic and thermodynamic data for this compound were not available in the search results.

Reactivity and Transformation Studies of 2,4 Difluoro 5 Nitrobenzonitrile

Exploration of Functional Group Reactivity

The unique arrangement of functional groups on the benzene (B151609) ring allows for selective transformations, enabling the synthesis of a diverse array of derivatives.

The nitrile group (-CN) is a versatile functional group that can be converted into various other functionalities. One of the most common transformations is its hydrolysis to a carboxylic acid under acidic or basic conditions. While specific studies on the hydrolysis of 2,4-difluoro-5-nitrobenzonitrile are not extensively documented in publicly available literature, the general principles of nitrile hydrolysis are well-established.

Another important reaction of the nitrile group is its conversion to a tetrazole ring. This is typically achieved through a [3+2] cycloaddition reaction with an azide, most commonly sodium azide. This transformation is of significant interest in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for a carboxylic acid group, potentially improving the pharmacokinetic profile of a drug candidate. beilstein-journals.orgresearchgate.net The reaction of nitriles with sodium azide, often catalyzed by zinc salts or other Lewis acids, provides a direct route to 5-substituted-1H-tetrazoles. researchgate.netorganic-chemistry.orgtsijournals.com

| Reagent/Catalyst | Product Type | General Reference |

| H+/H2O or OH-/H2O | Carboxylic acid | General Organic Chemistry |

| Sodium Azide (NaN3) | Tetrazole | beilstein-journals.orgresearchgate.netresearchgate.netorganic-chemistry.orgtsijournals.com |

| Dicyandiamide/Sodium Azide | Triazine/Tetrazole | consensus.app |

| Organocatalyst (e.g., from NMP/NaN3/TMSCl) | Tetrazole | General Tetrazole Synthesis |

This table presents general transformations of the nitrile group that are applicable to this compound based on established organic chemistry principles.

The nitro group (-NO2) is a strong electron-withdrawing group that plays a crucial role in activating the aromatic ring for nucleophilic substitution. Furthermore, the nitro group itself can be readily transformed into other functional groups, most notably an amino group (-NH2) through reduction.

The reduction of the nitro group to an amine is a key transformation that opens up a wide range of synthetic possibilities, including the introduction of new substituents and the formation of heterocyclic rings. A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is a common method. Chemical reducing agents such as tin(II) chloride (SnCl2) in the presence of a proton source, or iron (Fe) in acidic medium, are also effective. The choice of reducing agent can be critical to avoid the reduction of other sensitive functional groups, such as the nitrile. For instance, SnCl2 is often preferred for the selective reduction of a nitro group in the presence of a nitrile.

| Reducing Agent | Product Functional Group | General Reference |

| H2, Pd/C | Amine | General Organic Chemistry |

| Fe, H+ | Amine | General Organic Chemistry |

| SnCl2, H+ | Amine | General Organic Chemistry |

This table outlines common methods for the reduction of a nitro group, which are applicable to this compound.

The fluorine atoms in this compound are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The presence of the strongly electron-withdrawing nitro and nitrile groups, positioned ortho and para to the fluorine atoms, significantly activates the aromatic ring towards nucleophilic attack. This high reactivity allows for the facile displacement of the fluorine atoms by a wide variety of nucleophiles.

The general mechanism for SNAr involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing groups, which stabilizes the complex and facilitates the subsequent departure of the leaving group (fluoride ion).

A diverse range of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiols, leading to the formation of a variety of substituted products. researcher.life

| Nucleophile Type | Product Type | General Reference |

| Amines (R-NH2) | Substituted Anilines | researcher.life |

| Alkoxides (R-O-) | Aryl Ethers | researcher.life |

| Thiols (R-S-) | Thioethers | consensus.app |

This table illustrates the general scope of nucleophiles used in SNAr reactions with activated aryl fluorides like this compound.

Electrophilic and Nucleophilic Aromatic Substitutions

The regioselectivity of substitution reactions on the this compound ring is a critical aspect of its chemistry.

In nucleophilic aromatic substitution (SNAr) , the positions of the existing substituents dictate where the nucleophilic attack will occur. The fluorine atom at the 4-position (para to the nitro group and ortho to the nitrile group) is generally the most susceptible to substitution. This is because the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at this position can be effectively delocalized onto both the nitro and nitrile groups through resonance. The fluorine at the 2-position (ortho to both the nitro and nitrile groups) is also reactive, but generally to a lesser extent due to steric hindrance and a slightly less favorable delocalization of the negative charge compared to the 4-position. The precise selectivity can be influenced by the nature of the nucleophile and the reaction conditions. researchgate.net

Electrophilic aromatic substitution (EAS) on the this compound ring is expected to be extremely difficult. The benzene ring is heavily deactivated by three strong electron-withdrawing groups (two fluorines, one nitro, and one nitrile). These groups pull electron density away from the aromatic ring, making it much less nucleophilic and therefore less reactive towards electrophiles. In the unlikely event that an electrophilic substitution were to occur, the directing effects of the existing substituents would need to be considered. The nitro and nitrile groups are meta-directing, while the fluorine atoms are ortho, para-directing but deactivating. The combined effect of these groups would likely direct an incoming electrophile to the C-6 position, which is meta to the nitro and nitrile groups and ortho to the C-1 fluorine. However, due to the profound deactivation of the ring, forcing conditions would be required, which would likely lead to decomposition or other undesired side reactions. There is a lack of specific literature examples of electrophilic aromatic substitution on this highly deactivated molecule.

Cyclization and Heterocycle Formation

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of various heterocyclic compounds. These reactions often involve a sequence of transformations, typically starting with the reduction of the nitro group to an amine, followed by reactions of the resulting amino group and the nitrile or a substituted fluorine position to form the heterocyclic ring.

For instance, the synthesis of quinazolines , a class of nitrogen-containing heterocycles with a broad range of biological activities, can be envisioned starting from this compound. beilstein-journals.orgresearchgate.net A plausible synthetic route would involve the reduction of the nitro group to an amine, followed by reaction of the resulting 5-amino-2,4-difluorobenzonitrile (B3043919) with a suitable one-carbon synthon, such as an orthoester or formamide, to construct the pyrimidine (B1678525) ring of the quinazoline (B50416) system. A related synthesis of quinazoline-2,4,6-triamine starts from 2-amino-5-nitrobenzonitrile, highlighting the utility of such precursors. beilstein-journals.org

Similarly, benzodiazepines , another important class of heterocyclic compounds, could potentially be synthesized. This would likely involve initial transformation of the nitrile group or one of the fluorine atoms, followed by cyclization with a suitable diamine or amino acid derivative after reduction of the nitro group.

The synthesis of phenazines typically involves the condensation of an ortho-phenylenediamine derivative with an ortho-quinone or a related species. To utilize this compound for this purpose, it would first need to be converted into an appropriate ortho-phenylenediamine derivative. This would require the introduction of a second amino group ortho to the first one, which would be a multi-step and potentially challenging synthetic sequence.

| Heterocycle | General Synthetic Strategy | Key Intermediate from this compound |

| Quinazoline | Reduction of nitro group, then cyclization with a C1 synthon. | 5-Amino-2,4-difluorobenzonitrile |

| Benzodiazepine | Reduction of nitro group, functional group manipulation, then cyclization with a suitable bifunctional molecule. | 5-Amino-2,4-difluorobenzonitrile or its derivatives |

| Phenazine | Conversion to an ortho-phenylenediamine derivative, then condensation. | Substituted ortho-phenylenediamine |

This table outlines potential strategies for the synthesis of various heterocycles starting from this compound.

Synthesis of Nitrogenous Heterocycles

This compound serves as a precursor for various nitrogen-containing heterocyclic compounds. Its transformation into these structures typically involves reactions at the fluorine atoms or modifications of the nitro group. The synthesis of quinoline (B57606) and pyrroloquinoline derivatives has been noted from the closely related compound, 2-fluoro-5-nitrobenzonitrile (B100134), highlighting the synthetic potential of this class of molecules. ossila.com The construction of these heterocyclic systems often relies on the initial reduction of the nitro group to an amine, which then acts as a handle for subsequent cyclization reactions.

Construction of Macrocycles

The specific arrangement of reactive sites on the benzonitrile (B105546) scaffold is advantageous for the construction of macrocyclic structures. The meta-positioning of the nitro and nitrile groups in relation to the fluorine atoms on related compounds like 2-fluoro-5-nitrobenzonitrile is known to facilitate the formation of macrocycles. ossila.com

A prominent strategy for macrocyclization involves the high reactivity of the fluorine atoms toward nucleophilic substitution. In a related system, 2,4-difluoro-6-hydroxy-1,3,5-benzenetricarbonitrile, the fluorine atoms readily react with the thiol groups of cysteine residues in peptides. This reaction proceeds rapidly in neutral aqueous solutions to form stable, cyclic peptide structures. researchgate.netnih.gov This method, which has been successfully applied to phage-displayed peptide libraries, underscores the utility of difluoro-activated aromatic compounds as efficient linkers for creating macrocycles by displacing the two fluorine atoms with two nucleophilic groups from a linear precursor. researchgate.netnih.gov

Formation of Benzothiophene (B83047), Pyrroloquinoline, and Quinoline Derivatives

The unique reactivity of this class of fluorinated nitrobenzonitriles allows for their conversion into a variety of medicinally relevant heterocyclic derivatives.

Benzothiophene Derivatives: A direct application is the synthesis of anti-tumor benzothiophene derivatives. The related starting material, 2-fluoro-5-nitrobenzonitrile, reacts with methyl thioglycolate in a process that results in the formation of a benzothiophene ring system with a high yield of 93%. ossila.com This transformation proceeds via a nucleophilic substitution of the activated fluorine atom by the sulfur nucleophile, followed by an intramolecular cyclization.

| Reactant | Reagent | Product Class | Yield |

| 2-Fluoro-5-nitrobenzonitrile | Methyl thioglycolate | Benzothiophene derivative | 93% ossila.com |

Pyrroloquinoline and Quinoline Derivatives: The synthesis of pyrroloquinoline and quinoline derivatives from 2-fluoro-5-nitrobenzonitrile has also been reported. ossila.com A notable method involves a "concomitant ring contraction cyclization strategy" which has been used to produce novel 4-oxo-4,5-dihydro-pyrroloquinolines. ossila.com The formation of these fused ring systems typically requires the chemical modification of the nitro and nitrile groups to facilitate the necessary bond formations for building the new rings onto the benzene core.

Advanced Organic Transformations and Derivatizations

The chemical versatility of this compound allows for a range of advanced organic transformations, primarily centered on nucleophilic aromatic substitution and modifications of the nitro group. The distinct reactivity of each functional group allows for selective and customized molecular design without always needing protective groups. ossila.com

A fundamental transformation is the reduction of the nitro group to form 5-amino-2,4-difluorobenzonitrile. This aniline (B41778) derivative is a key intermediate for a host of further derivatizations. The amino group can be converted into a diazonium salt, which can then undergo various Sandmeyer-type reactions to introduce a wide array of different functional groups.

Furthermore, the activated fluorine atoms are prime sites for nucleophilic aromatic substitution (SNAr). The reaction with sulfur nucleophiles to form benzothiophenes is one such example. ossila.com Similarly, reaction with bifunctional nucleophiles is a key step in using this scaffold to construct macrocycles, as seen in related systems. researchgate.netnih.gov The fluorine atom at the C4 position is particularly activated due to its para relationship with the strong electron-withdrawing nitro group, often allowing for regioselective substitution.

Spectroscopic and Computational Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and purity of 2,4-Difluoro-5-nitrobenzonitrile. Each method offers unique insights into different aspects of the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the molecular structure of this compound by probing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F. The distinct chemical environment of each nucleus results in a unique resonance frequency (chemical shift), and interactions between neighboring nuclei (spin-spin coupling) provide information about the connectivity of the atoms.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the two aromatic protons. The proton at the C6 position will appear as a doublet of doublets, split by the adjacent fluorine at C4 and a longer-range coupling to the fluorine at C2. Similarly, the proton at the C3 position will also present as a doublet of doublets due to coupling with the neighboring fluorine atoms at C2 and C4.

¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine, nitro, and nitrile groups. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants, which is a characteristic feature.

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show two separate resonances for the two fluorine atoms, as they are in chemically non-equivalent positions. These signals would likely appear as doublets of doublets due to coupling to each other and to the neighboring aromatic protons.

Table 1: Predicted NMR Data for this compound (Note: These are predicted values based on general principles and data for similar compounds. Actual experimental values may vary.)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | |||

| H-3 | 7.8 - 8.2 | dd | J(H,F) ≈ 8-10, J(H,F) ≈ 4-6 |

| H-6 | 8.4 - 8.8 | dd | J(H,F) ≈ 8-10, J(H,F) ≈ 2-4 |

| ¹³C | |||

| C-1 (CN) | ~115 | t | J(C,F) ≈ 3-5 |

| C-2 (C-F) | ~160 (d) | d | ¹J(C,F) ≈ 250-270 |

| C-3 (C-H) | ~120 | dd | J(C,F) ≈ 20-30, J(C,F) ≈ 3-5 |

| C-4 (C-F) | ~155 (d) | d | ¹J(C,F) ≈ 250-270 |

| C-5 (C-NO₂) | ~145 | dd | J(C,F) ≈ 15-25, J(C,F) ≈ 3-5 |

| C-6 (C-H) | ~118 | dd | J(C,F) ≈ 20-30, J(C,F) ≈ 3-5 |

| CN | ~110 | s | |

| ¹⁹F | |||

| F at C-2 | -110 to -120 | d | J(F,F) ≈ 15-25 |

| F at C-4 | -120 to -130 | d | J(F,F) ≈ 15-25 |

dd = doublet of doublets, d = doublet, t = triplet, s = singlet

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₇H₂F₂N₂O₂), the calculated monoisotopic mass is approximately 184.01 Da. In electron ionization (EI) mass spectrometry, the molecule is expected to form a molecular ion (M⁺•) at m/z 184.

The fragmentation of this molecular ion is guided by the stability of the resulting fragments. Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group or its components.

Key Fragmentation Pathways:

Loss of NO₂: A primary fragmentation would be the cleavage of the C-N bond to lose a nitro radical (•NO₂), resulting in a fragment ion at m/z 138.

Loss of NO: The molecular ion could lose nitric oxide (NO) to give a fragment at m/z 154.

Loss of O: A less common pathway involves the loss of an oxygen atom from the nitro group, leading to an ion at m/z 168.

Loss of HCN: Fragmentation of the benzonitrile (B105546) core could involve the loss of hydrogen cyanide (HCN) from the fragment at m/z 138, yielding an ion at m/z 111.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

| 184 | [C₇H₂F₂N₂O₂]⁺• (Molecular Ion) | - |

| 154 | [C₇H₂F₂NO]⁺• | NO |

| 138 | [C₇H₂F₂N]⁺ | NO₂ |

| 111 | [C₆H₂F₂]⁺• | HCN (from m/z 138) |

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic transitions within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational frequencies of its specific functional groups. The nitrile group (C≡N) stretch is expected to appear as a sharp, medium-intensity band. The nitro group (NO₂) will show two strong stretching vibrations, one symmetric and one asymmetric. The C-F bonds will also have characteristic stretching frequencies, and the aromatic ring will display C-H and C=C stretching and bending vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2220 - 2240 |

| Nitro (NO₂) | Asymmetric Stretching | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretching | 1340 - 1370 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-F | Stretching | 1100 - 1250 |

| Aromatic C-H | Stretching | 3000 - 3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or acetonitrile) is expected to show absorption bands arising from electronic transitions within the aromatic system and the attached functional groups. The presence of the nitro and nitrile groups, which are strong chromophores and auxochromes, will influence the position and intensity of these bands. Typically, π→π* transitions of the substituted benzene (B151609) ring will appear at shorter wavelengths (higher energy), while n→π* transitions, associated with the non-bonding electrons of the oxygen atoms in the nitro group, may appear as a weaker band at longer wavelengths.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the exact three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method can provide precise bond lengths, bond angles, and information about intermolecular interactions, such as π-π stacking or halogen bonding, which govern the crystal packing.

To date, a publicly available crystal structure for this compound has not been reported in crystallographic databases. However, if suitable single crystals were grown, X-ray diffraction analysis would definitively establish its molecular geometry in the solid state. Such an analysis would confirm the planarity of the benzene ring and provide precise measurements of the C-F, C-N, N-O, and C≡N bond lengths, as well as the torsion angles of the nitro group relative to the aromatic ring. For related molecules like 3,5-Difluorobenzonitrile, crystallographic studies have detailed how molecules pack in sheets. researchgate.net

Computational Chemistry and Molecular Modeling

In the absence of complete experimental data, computational chemistry provides a powerful means to predict and understand the properties of this compound.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.gov DFT calculations can be employed to optimize the geometry of this compound and to compute various electronic properties.

Electronic Properties: DFT calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and electronic excitation properties. For nitroaromatic compounds, the LUMO is typically localized on the nitro group and the aromatic ring, indicating their role as electron-accepting centers.

Molecular Electrostatic Potential (MEP): An MEP map can be generated from DFT calculations to visualize the charge distribution across the molecule. This map would highlight the electron-rich regions (negative potential), likely around the oxygen atoms of the nitro group and the nitrogen of the nitrile group, and electron-poor regions (positive potential), associated with the aromatic protons.

Spectra Prediction: DFT methods can also be used to predict spectroscopic data, such as IR vibrational frequencies and NMR chemical shifts, which can aid in the interpretation of experimental spectra.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational landscape and dynamic behavior of molecules. For a relatively rigid molecule like this compound, MD simulations can elucidate the subtle conformational dynamics, such as the torsional motions of the nitro and nitrile groups relative to the benzene ring, and intermolecular interactions in condensed phases.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology has been widely applied to similar aromatic compounds. For instance, MD simulations of benzonitrile in the liquid state have been used to investigate local molecular arrangements and orientational dynamics. stanford.edu These studies reveal evidence of specific local structures, such as antiparallel configurations, which are influenced by the electrostatic interactions between the nitrile group of one molecule and the hydrogen atoms of an adjacent molecule. stanford.edu

In a hypothetical MD simulation of this compound, a force field (a set of parameters describing the potential energy of the system) would first be defined. This would involve parameters for bond stretching, angle bending, and torsional rotations, as well as non-bonded interactions like van der Waals forces and electrostatic interactions. The simulation would then track the positions and velocities of each atom in a simulated box over a specific time period, generating a trajectory of the molecule's motion.

Analysis of this trajectory would yield information on:

Torsional Angle Distributions: The simulation could quantify the rotational flexibility of the nitro (-NO₂) and nitrile (-CN) groups. Although rotation around the C-C bonds connecting these groups to the ring is restricted due to their involvement in the aromatic system, out-of-plane vibrations and slight torsions occur. The simulation would reveal the preferred dihedral angles and the energy barriers associated with their rotation.

Intermolecular Interactions: In a simulation of multiple this compound molecules, the preferred modes of intermolecular packing could be observed. This would highlight the role of dipole-dipole interactions, driven by the polar nitro and nitrile groups, and potential π-stacking of the benzene rings. The electron-withdrawing nature of the substituents enhances π-stacking interactions by reducing electrostatic repulsion between the aromatic rings. acs.org

Solvation Effects: By including solvent molecules (e.g., water, acetonitrile) in the simulation box, the effect of the environment on the molecule's conformation and dynamics can be studied. This would reveal how solvent molecules arrange around the polar and non-polar regions of this compound.

Such simulations provide a bridge between the static picture from crystallographic studies and the dynamic behavior of molecules in solution, offering insights that are crucial for understanding reaction mechanisms and material properties. stanford.edu

Prediction of Reactivity and Selectivity through Computational Methods

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers powerful tools for predicting the chemical reactivity and selectivity of molecules like this compound. scienceopen.com These methods analyze the electronic structure of a molecule to identify sites that are susceptible to electrophilic or nucleophilic attack, providing a theoretical foundation for understanding and predicting reaction outcomes.

The reactivity of this compound is governed by the electronic effects of its three substituents on the aromatic ring. The fluorine atoms, the nitro group (-NO₂), and the nitrile group (-CN) are all strongly electron-withdrawing. This collective effect significantly reduces the electron density of the benzene ring, making it highly "electron-deficient." Such electron-deficient aromatic rings are particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces a leaving group (in this case, one of the fluorine atoms).

Conceptual DFT provides a framework for quantifying these electronic properties through various reactivity indices. nih.govnih.gov These indices are calculated from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key Reactivity Descriptors:

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Represents the tendency of electrons to escape from the system. A more negative value indicates higher stability. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) | Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater stability and lower reactivity. |

| Global Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to accept electrons. High values indicate a strong electrophile. |

| Nucleophilicity Index (N) | N = EHOMO(Nu) - EHOMO(TCE) | Measures the nucleophilic character of a molecule relative to a reference (tetracyanoethylene). |

For this compound, the strong electron-withdrawing groups would result in a low-lying LUMO, leading to a high global electrophilicity index (ω). This confirms the molecule's character as a strong electrophile, readily attacked by nucleophiles.

To predict the selectivity (i.e., where on the ring a nucleophile will attack), local reactivity indices such as the Fukui function or the condensed Parr functions (Pk+ and Pk-) are used. nih.gov The Parr function Pk+, for instance, identifies the specific atoms within a molecule that are most susceptible to a nucleophilic attack.

In the case of this compound, computational analysis would predict the regioselectivity of SNAr reactions. The nitro group exerts a strong activating effect (through resonance and induction) on the ortho and para positions relative to it.

The fluorine at position 4 is ortho to the nitro group.

The fluorine at position 2 is para to the nitro group.

Both fluorine atoms are therefore activated towards substitution. DFT calculations of the Parr functions or analysis of the LUMO's distribution would likely show that the carbon atoms at positions 2 and 4 are the most electrophilic sites. The relative reactivity of these two positions can be further dissected by calculating the energies of the transition states for nucleophilic attack at each site, with the lower-energy pathway being the favored one. Such computational studies are invaluable for designing synthetic routes and understanding the reaction mechanisms of highly functionalized aromatic compounds. nih.gov

Applications in Medicinal Chemistry and Drug Discovery

2,4-Difluoro-5-nitrobenzonitrile as a Molecular Scaffold and Building Block

The unique electronic and structural characteristics of this compound make it an attractive scaffold for constructing complex molecular architectures. The fluorine atoms enhance properties like metabolic stability and binding affinity, while the nitro and nitrile groups serve as versatile chemical handles for further synthetic modifications.

This compound serves as a key precursor in the synthesis of specialized drug-like molecules, particularly those designed for controlled therapeutic effects. It has been utilized in the creation of secondary amines that are precursors to N-nitrosated nitric oxide (NO) donors. These NO donors are engineered for a slow, sustained, and rate-tunable release of nitric oxide, a critical signaling molecule involved in various physiological processes, including the regulation of vascular tone and cell proliferation.

The synthesis involves a nucleophilic aromatic substitution reaction where this compound is reacted with homologous, aliphatic monoamines to produce a family of secondary amines. These amine precursors can then be readily N-nitrosated to generate the final NO-donating compounds. The structure of the initial aliphatic amine influences the rate of NO release from the final product.

While direct synthesis of commercial antiviral drugs from this compound is not prominently documented in available literature, its structural motifs are present in potent antiviral compounds. The nitrobenzonitrile core is a key feature in molecules designed to combat viral infections. For instance, a related nitrobenzene (B124822) derivative, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (B1202472) (known as MDL-860), was found to inhibit the replication of a wide range of picornaviruses, including numerous rhinovirus and enterovirus serotypes. nih.govnih.gov This compound appears to inhibit an early event in the viral replication cycle after the virus uncoats but before the synthesis of viral RNA. nih.gov

Furthermore, nitrogen-containing heterocyclic compounds, which can be synthesized from precursors like this compound, are fundamental to many antiviral drugs. For example, guanine, a critical component of broad-spectrum antiviral medications like acyclovir (B1169) and ganciclovir, can be synthesized from 2,4-diamino-6-hydroxypyrimidine (B22253) through a nitrosation reaction to form 2,4-diamino-5-nitroso-6-hydroxypyrimidine, which is then further processed. google.com The presence of fluorine, a nitro group, and a nitrile handle on this compound makes it a promising starting material for novel antiviral agents that could leverage these known pharmacophores.

The 2,4-difluoro-5-nitrophenyl moiety is a valuable pharmacophore in the design of modern anticancer therapeutics, particularly in the realm of kinase inhibitors. Although direct synthesis from this compound is not always specified, closely related analogs are crucial intermediates. For example, 2-Fluoro-4-hydroxy-5-nitrobenzonitrile has been identified as a key intermediate in the synthesis of irreversible tyrosine kinase inhibitors, a class of drugs used to treat cancers. Research has demonstrated that fluorinated benzonitriles can exhibit significant anticancer activity by inducing apoptosis in cancer cell lines. In a preclinical study, a compound from this class led to a significant reduction in tumor volume in a mouse model of human breast cancer.

The utility of the fluorinated phenyl structure is also highlighted in the structure of Crizotinib, an anaplastic lymphoma kinase (ALK) inhibitor used to treat non-small cell lung cancer, which features a 2,6-dichloro-3-fluorophenyl group. sigmaaldrich.com The strategic placement of halogens on the phenyl ring is critical for its inhibitory activity. This underscores the potential of this compound as a precursor for developing novel kinase inhibitors and other anticancer agents where enhanced metabolic stability and target engagement are desired.

The combination of a nitro group and a fluorinated aromatic ring makes this compound a building block of significant interest for creating new anti-infective agents. Nitroaromatic compounds have a long history in medicine as antimicrobial agents. For instance, novel 5-nitrofuran-2-carbohydrazides have been synthesized and shown to possess potent, broad-spectrum antimicrobial and antimycobacterial activity. nih.gov

Additionally, heterocyclic compounds containing a 2,4-difluorophenyl group have been explored for their biological activities. A recently synthesized piperidine (B6355638) derivative featuring a (Z)-(2,4-difluorophenyl) group attached to a piperidin-4-yl)methanone oxime highlights the continued interest in this scaffold in medicinal chemistry. nanobioletters.com Such piperidine-based structures are known to be part of a wide range of biologically active compounds, including those with antimicrobial and antiviral properties. nanobioletters.com The presence of these key functional groups in this compound provides a solid foundation for its use in the synthesis of next-generation anti-infective drugs.

Exploration of Biological Activity and Mechanism of Action

The derivatives of this compound have been investigated for their effects on specific biological pathways, leading to a deeper understanding of their therapeutic potential.

The proliferation of human aortic smooth muscle cells (HASMCs) is a key event in the pathophysiology of vascular diseases such as atherosclerosis and in-stent restenosis. Nitric oxide (NO) is known to inhibit this process. As mentioned previously, this compound is a precursor for a family of NO-donating compounds designed to release NO in a controlled manner.

Studies have shown that these NO donors, derived from this compound, can inhibit the proliferation of HASMCs in a concentration-dependent manner. This inhibitory effect is directly attributable to the released nitric oxide. Research demonstrated that these compounds could achieve a significant decrease in smooth muscle cell proliferation, highlighting their potential as therapeutic agents for vascular diseases.

The table below summarizes the inhibitory effects of an N-nitroso NO-donor, synthesized from a secondary amine precursor which was in turn made using this compound, on the proliferation of Human Aortic Smooth Muscle Cells.

| Compound Concentration (µM) | Inhibition of HASMC Proliferation |

| 0.08 | ~30% |

| 0.4 | ~35% |

Data derived from studies on N-nitroso NO-donors synthesized from precursors made with this compound.

Cystathionine-γ-lyase (CSE) Inhibition

There is no available research demonstrating the use of this compound as an inhibitor of Cystathionine-γ-lyase or as a precursor for the synthesis of such inhibitors.

Structure-Activity Relationship (SAR) Studies in Drug Design

No SAR studies have been published that utilize this compound as a scaffold or starting material for the design of CSE inhibitors or CFTR potentiators.

Pharmacological Profiling of Derivatives

There is no publicly accessible data on the pharmacological profiling of derivatives synthesized from this compound for the aforementioned biological targets.

Applications in Materials Science and Advanced Materials Development

2,4-Difluoro-5-nitrobenzonitrile as a Precursor for Novel Materials

This compound serves as a crucial starting material for the synthesis of a range of novel materials, primarily through the chemical transformation of its functional groups. The nitro group can be readily reduced to an amino group, creating a pathway to an array of derivatives. For instance, the reduction of the nitro group followed by diazotization and subsequent reactions can lead to the introduction of various other functionalities.

One of the key applications of this compound is in the synthesis of heterocyclic compounds. The presence of the fluorine atoms and the nitrile group allows for nucleophilic aromatic substitution reactions, enabling the construction of complex ring systems. These heterocyclic structures often form the core of functional materials with unique optical and electronic properties.

Synthesis of Fluorinated Analogs for Material Applications

The fluorine atoms in this compound play a pivotal role in tuning the properties of the final materials. Fluorination is a well-established strategy in materials science to enhance thermal stability, chemical resistance, and to modify electronic characteristics. By using this compound as a precursor, researchers can introduce two fluorine atoms into the target molecule, leading to materials with superior performance.

For example, a related compound, 2-Fluoro-5-nitrobenzonitrile (B100134), is utilized in the synthesis of benzothiophene (B83047), pyrroloquinoline, and quinoline (B57606) derivatives. mdpi.com It is anticipated that this compound can be used in analogous synthetic routes to produce the corresponding difluorinated heterocyclic systems. These difluorinated analogs are expected to exhibit enhanced properties due to the increased fluorine content.

The synthesis of fluorinated liquid crystals is another area where precursors like this compound are of interest. The introduction of fluorine atoms can significantly influence the mesomorphic behavior, dielectric anisotropy, and other key properties of liquid crystalline materials, making them suitable for advanced display technologies. nih.gov

Role in Electronic Materials Research

While direct applications of this compound in commercially available electronic devices are not yet widespread, its role as a building block in the research and development of new electronic materials is growing. The electronic nature of the compound, with its multiple electron-withdrawing groups, makes it an attractive component for creating materials with specific energy levels and charge-transport properties.

In the field of OLEDs, there is a constant search for new materials that can improve efficiency, color purity, and operational lifetime. Fluorinated compounds are often incorporated into OLED materials to fine-tune their electronic properties and enhance their performance. The use of this compound as a precursor could lead to the development of novel host materials, emitting materials, or electron-transporting materials with improved characteristics.

Similar to OLEDs, the performance of organic photovoltaics relies heavily on the properties of the organic semiconductor materials used. The introduction of fluorine atoms into the molecular structure of donor or acceptor materials can influence their energy levels, morphology, and charge mobility, all of which are critical for high-efficiency solar cells. This compound represents a potential starting point for the synthesis of new fluorinated materials for OPV applications.

Perovskite solar cells have emerged as a highly promising photovoltaic technology. While the primary light-absorbing layer is an inorganic-organic hybrid perovskite, organic materials are crucial for charge transport layers (hole-transporting and electron-transporting layers). The development of novel organic materials with tailored properties is essential for improving the stability and efficiency of perovskite solar cells. The versatility of this compound as a precursor could be exploited to create new charge-transporting materials with enhanced performance in these devices.

Polymer Science Applications

The dinitrile functionality, which can be derived from the corresponding diamine of this compound, opens up possibilities for its use in polymer science. Diamines are key monomers in the synthesis of high-performance polymers such as polyimides and polyamides. Fluorinated versions of these polymers are known for their excellent thermal stability, chemical resistance, and low dielectric constants, making them suitable for applications in aerospace, electronics, and other demanding fields.

Development of Smart Materials

A thorough review of scientific literature and research databases indicates a lack of specific studies on the direct application of this compound in the development of smart materials. Smart materials, or stimuli-responsive materials, are engineered to exhibit a significant change in their properties in response to external environmental changes. While the functional groups present in this compound—specifically the electron-withdrawing nitro group and the highly electronegative fluorine atoms—could theoretically influence the electronic and responsive properties of a polymer matrix, there is no readily available research to substantiate its use in this field.

The development of smart materials often involves the incorporation of specific molecular triggers that are sensitive to stimuli such as pH, temperature, light, or electrical and magnetic fields. These triggers can initiate changes in the material's conformation, solubility, or other physical characteristics. Although substituted benzonitriles can be precursors in the synthesis of more complex molecules, the specific role of this compound as a monomer or functional additive in creating stimuli-responsive polymers has not been documented in the accessible scientific literature.

Consequently, due to the absence of detailed research findings on this specific application, a data table on its performance in smart materials cannot be generated. Further research would be necessary to explore the potential of this compound in this advanced materials sector.

Environmental Fate and Degradation Research

Analysis of Degradation Pathways in Environmental Systems

The degradation of 2,4-Difluoro-5-nitrobenzonitrile in the environment is expected to proceed through microbial and photochemical pathways. The presence of the electron-withdrawing nitro group and the stable carbon-fluorine bonds suggests that this compound may be resistant to degradation.

Microorganisms have evolved various strategies to metabolize nitroaromatic compounds, which can serve as sources of carbon, nitrogen, and energy. nih.gov The degradation of these compounds is often initiated by one of two primary strategies: reduction of the nitro group or oxidation of the aromatic ring. nih.gov

Reductive Pathways: Under anaerobic conditions, bacteria can reduce the nitro group of nitroaromatic compounds through nitroso and hydroxylamino intermediates to form the corresponding amine (2,4-Difluoro-5-aminobenzonitrile). nih.gov Some anaerobic bacteria, like Desulfovibrio spp. and Clostridium spp., are known to reduce nitroaromatics. nih.gov

Oxidative Pathways: In aerobic environments, bacteria may utilize oxygenase enzymes to attack the aromatic ring. nih.gov

Monooxygenases can hydroxylate the ring, leading to the elimination of the nitro group as nitrite (B80452). nih.gov

Dioxygenases can insert two hydroxyl groups, which can also lead to the spontaneous elimination of the nitro group. nih.gov

The nitrile group (-CN) can be hydrolyzed by nitrilase or nitrile hydratase enzymes to the corresponding carboxylic acid (2,4-Difluoro-5-nitrobenzoic acid) or amide (2,4-Difluoro-5-nitrobenzamide), respectively. These transformations are common for benzonitrile-containing herbicides.

Fungi, such as Phanerochaete chrysosporium, have also demonstrated the ability to degrade complex nitroaromatic compounds like 2,4-dinitrotoluene (B133949) and 2,4,6-trinitrotoluene, potentially mineralizing them. nih.gov

It is important to note that the presence of fluorine atoms can significantly increase the recalcitrance of the compound to microbial degradation due to the strength of the C-F bond.

Inferred Microbial Degradation Products of this compound

| Initial Compound | Potential Degradation Pathway | Inferred Intermediate/Product | Enzyme/Condition |

|---|---|---|---|

| This compound | Nitroreduction | 2,4-Difluoro-5-hydroxylaminobenzonitrile | Nitroreductase (Anaerobic) |

| 2,4-Difluoro-5-hydroxylaminobenzonitrile | Further Reduction | 2,4-Difluoro-5-aminobenzonitrile | (Anaerobic) |

| This compound | Nitrile Hydrolysis | 2,4-Difluoro-5-nitrobenzamide | Nitrile hydratase |

| 2,4-Difluoro-5-nitrobenzamide | Amide Hydrolysis | 2,4-Difluoro-5-nitrobenzoic acid | Amidase |

| This compound | Oxidative Denitration | 2,4-Difluoro-5-hydroxybenzonitrile | Monooxygenase/Dioxygenase |

Photodegradation in the presence of sunlight can be a significant abiotic degradation pathway for aromatic compounds in aquatic environments and on soil surfaces. For a related compound, 2,4-dichlorophenoxyacetic acid (2,4-D), photocatalytic degradation using catalysts like titanium dioxide (TiO2) under UV or natural sunlight has been shown to be effective. researchgate.net This process involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can attack the aromatic ring and lead to its cleavage and mineralization. researchgate.net

For this compound, direct photolysis may occur through the absorption of UV radiation, leading to the cleavage of the C-N or C-F bonds. Indirect photolysis, mediated by natural photosensitizers in water (like humic acids), can also contribute to its degradation. The nitro group can enhance photochemical reactions.

Potential Photodegradation Reactions of this compound

| Process | Reactants | Potential Products |

|---|---|---|

| Direct Photolysis | This compound + UV light | Ring cleavage products, defluorinated and/or denitrated species |

| Indirect Photolysis (with ROS) | This compound + •OH | Hydroxylated intermediates, ring cleavage products |

| Photocatalysis | This compound + TiO2 + UV/Sunlight | CO2, H2O, F-, NO3- (complete mineralization) |

Environmental Impact and Risk Assessment Methodologies

Assessing the environmental impact and risk of a chemical like this compound involves evaluating its potential for persistence, bioaccumulation, and toxicity (PBT).

Methodologies for risk assessment typically follow a tiered approach:

Hazard Identification: Determining the potential adverse effects the compound can cause to various environmental compartments (aquatic life, soil organisms). This involves laboratory toxicity testing on representative species. For example, the acute toxicity of similar aromatic compounds has been evaluated on algae (C. vulgaris) and daphnids (D. magna). nih.gov

Exposure Assessment: Quantifying the concentration of the chemical in different environmental media (water, soil, air). This involves modeling its release, transport, and fate, or measuring its presence in the environment.

Dose-Response Assessment: Establishing the relationship between the dose of the chemical and the incidence of adverse effects in exposed populations.

Risk Characterization: Integrating the hazard and exposure data to estimate the probability of adverse effects occurring in the environment. This often involves comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). nih.gov The PNEC is often derived by applying an assessment factor (or uncertainty factor) to the lowest observed ecotoxicity value. nih.gov

Given the limited specific data for this compound, a precautionary approach would be necessary, using data from structurally similar fluorinated and nitroaromatic compounds as surrogates in initial risk assessments.

Remediation Strategies for Contaminated Environments

In the event of environmental contamination with this compound, several remediation strategies could be considered, drawing from technologies used for other persistent organic pollutants.

Phytoremediation: This approach uses plants to remove, degrade, or contain contaminants in soil and water. nih.govtaylorfrancis.com Plants like Miscanthus and poplar trees have shown effectiveness in remediating soils contaminated with organic compounds, including pesticides and explosives. taylorfrancis.comresearchgate.net The presence of plants can enhance microbial degradation in the root zone (rhizosphere). researchgate.net

Bioremediation: This involves the use of microorganisms to break down contaminants. Bioaugmentation (adding specific degrading microbes) or biostimulation (adding nutrients to stimulate indigenous microbes) could be applied. For chlorinated compounds like 2,4,5-T, specific bacterial strains such as Pseudomonas cepacia have been used for detoxification of contaminated soil. epa.gov

Chemical Oxidation: In-situ chemical oxidation (ISCO) uses strong oxidizing agents (e.g., hydrogen peroxide, persulfate, ozone) to destroy contaminants. This method has been successfully used for hydrocarbons. nih.gov

Adsorption: The use of sorbents like activated carbon can effectively remove organic compounds from water. youtube.com For perfluorinated compounds (PFCs), which share the challenge of strong carbon-fluorine bonds, activated carbon has been shown to be a useful amendment for in-situ remediation of contaminated soils. researchgate.net

Thermal Desorption: This ex-situ technology involves heating the contaminated soil to volatilize the contaminants, which are then captured and treated. youtube.com

The selection of a remediation strategy would depend on site-specific conditions, such as the concentration and extent of contamination, soil type, and cost-effectiveness. youtube.com

Conclusion and Future Research Directions

Synthesis of Current Research Landscape

Research into 2,4-Difluoro-5-nitrobenzonitrile has primarily focused on its role as a versatile chemical intermediate. The compound's reactivity is dominated by the interplay of its three functional groups: two fluorine atoms, a nitro group, and a nitrile group. The electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring for nucleophilic aromatic substitution, making the fluorine atoms susceptible to displacement. This reactivity is the basis for its utility in constructing more complex molecular architectures.

In the realm of medicinal chemistry, while direct biological studies on this compound are not extensively documented, its structural analogues have been pivotal in the development of targeted therapeutics. For instance, related compounds such as 2-fluoro-4-nitrobenzonitrile (B1302158) have been identified as key intermediates in the synthesis of irreversible tyrosine kinase inhibitors. google.comgoogle.com These inhibitors are a class of drugs used in the treatment of various cancers and other diseases like atherosclerosis and endometriosis. google.comgoogle.com The presence of the difluoro-substitution pattern in this compound is anticipated to enhance the metabolic stability and binding affinity of potential drug candidates, a common strategy in modern drug design. One area of interest is its potential to inhibit the reuptake of monoamines like dopamine (B1211576) and serotonin, suggesting possible applications in neuropharmacology.

In materials science, the research landscape for this compound is less developed but holds considerable promise. The nitrile group is a precursor for the formation of phthalonitrile (B49051) resins, a class of high-performance polymers known for their exceptional thermal and oxidative stability. researchgate.netmdpi.com These polymers are critical materials in the aerospace and electronics industries. The fluorine atoms in this compound could further enhance the thermal stability and chemical resistance of the resulting polymers.

Identification of Promising Avenues for Future Research

The current body of knowledge on this compound provides a strong foundation for several promising avenues of future research. These can be broadly categorized into medicinal chemistry and materials science applications.

Medicinal Chemistry:

Synthesis of Novel Kinase Inhibitors: A primary research focus should be the use of this compound as a building block for the synthesis of novel kinase inhibitors. The compound's reactive sites allow for the systematic introduction of various pharmacophores to create a library of potential drug candidates.

Development of Antibacterial and Antifungal Agents: The nitroaromatic scaffold is a known feature in many antimicrobial compounds. nih.gov Research into derivatives of this compound could lead to the discovery of new antibiotics or antifungals, a critical need in an era of increasing drug resistance.

Exploration of Neuroprotective Agents: Given the compound's potential to modulate monoamine transporters, further investigation into its derivatives for the treatment of neurodegenerative diseases is warranted.

Materials Science:

Development of High-Performance Fluorinated Polymers: A significant opportunity lies in the synthesis and characterization of novel phthalonitrile polymers derived from this compound. Research should focus on evaluating the thermal, mechanical, and dielectric properties of these materials.

Creation of Advanced Functional Materials: The unique electronic properties of this compound make it a candidate for incorporation into functional materials such as organic light-emitting diodes (OLEDs) or sensors.

A summary of promising research avenues is presented in the table below.

| Research Area | Specific Focus | Potential Impact |

| Medicinal Chemistry | Synthesis of novel kinase inhibitors for oncology. | Development of new cancer therapies with improved efficacy and reduced side effects. |

| Development of new antibacterial and antifungal agents. | Addressing the global challenge of antimicrobial resistance. | |

| Exploration of derivatives for neuroprotective applications. | Potential new treatments for neurodegenerative diseases. | |

| Materials Science | Synthesis and characterization of fluorinated phthalonitrile polymers. | Creation of ultra-high-temperature materials for aerospace and defense. |

| Incorporation into organic electronic devices. | Advances in display technology and sensing applications. |

Potential for Interdisciplinary Collaborations

The multifaceted nature of this compound makes it an ideal subject for interdisciplinary research. The successful translation of its potential from a laboratory chemical to a valuable product will require synergy between different scientific fields.